4-ethoxy-3-methyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide
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Overview
Description
4-ethoxy-3-methyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-methyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide typically involves multi-step organic reactions One common approach is to start with the sulfonation of a suitable benzene derivative to introduce the sulfonamide groupThe thiophenyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-methyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophenyl group can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis, particularly in the development of new pharmaceuticals.
Biology: Potential use as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Possible applications as an antimicrobial agent due to its sulfonamide structure.
Industry: Use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-methyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth. The ethoxy, methyl, and thiophenyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide antibiotic.
Sulfamethoxazole: A more complex sulfonamide with a broader spectrum of activity.
Thiophene derivatives: Compounds with similar thiophenyl groups that may exhibit comparable chemical reactivity.
Uniqueness
4-ethoxy-3-methyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the ethoxy and thiophenyl groups may enhance its solubility and bioavailability compared to simpler sulfonamides.
Properties
IUPAC Name |
4-ethoxy-3-methyl-N-(2-methyl-2-thiophen-3-ylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S2/c1-5-21-16-7-6-15(10-13(16)2)23(19,20)18-12-17(3,4)14-8-9-22-11-14/h6-11,18H,5,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLWOTZIYIKPTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C)(C)C2=CSC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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